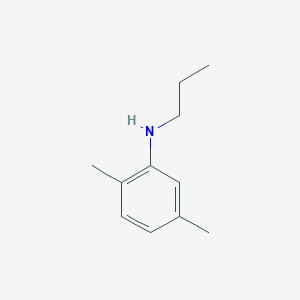![molecular formula C19H15NO4S B2611647 3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid CAS No. 1057696-33-9](/img/structure/B2611647.png)
3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid” is a chemical compound with the molecular formula C19H15NO4S1. Unfortunately, there is limited information available about this specific compound. It is available for purchase for research purposes2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available literature. However, naphthalenes, which are a class of arenes consisting of two ortho-fused benzene rings, are typically produced by distillation and fractionation of petroleum or coal tar3.
Molecular Structure Analysis
The molecular structure of “3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C19H15NO4S/c21-19(22)17-12-15-8-4-5-9-16(15)13-18(17)20-25(23,24)11-10-14-6-2-1-3-7-14/h1-13,20H,(H,21,22)/b11-10+1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid”. However, naphthalenes generally undergo substitution, addition, and oxidation reactions3.
Physical And Chemical Properties Analysis
The molecular weight of “3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid” is 353.39 g/mol1.
Scientific Research Applications
Organic Synthesis and Cascade Reactions :
- Phenylallenes containing sulfonyl groups, similar in structure to the compound , are used in organic synthesis, particularly in thermal cyclization processes. These processes create complex molecules through cascade reactions, which have applications in synthesizing pharmaceuticals and other organic compounds (Alajarín et al., 2013).
Anticancer Research :
- Derivatives of naphthoquinone, which share structural similarities with the compound, have been synthesized and evaluated for their anticancer properties. Some derivatives have shown potent cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment (Ravichandiran et al., 2019).
Optical Probes for Anion Detection :
- Compounds related to "3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid" have been used as optical probes for the detection of anions. These probes can detect and measure anions like carboxylates and cyanides, which have applications in environmental monitoring and diagnostics (Al-Sayah et al., 2016).
Antibacterial and Antifungal Properties :
- Schiff bases derived from naphthalene sulfonic acid show promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thirugnanaselvi et al., 2016).
Thrombin Inhibition for Therapeutic Use :
- Some naphthalene sulfonylamino derivatives have been identified as potent inhibitors of thrombin, an enzyme involved in blood clotting. This indicates potential therapeutic applications in treating disorders related to blood clotting (Mack et al., 1995).
Food Chemistry and Amino Acid Analysis :
- Dansyl derivatives, which are structurally related to the compound, have been used in food chemistry for amino acid analysis. This application is vital in food quality control and nutritional studies (Mazzotti et al., 2012).
Supramolecular Chemistry :
- Compounds like naphthalene-1,5-diphosphonic acid are used in supramolecular chemistry for building complex structures. These have applications in materials science and nanotechnology (Białek et al., 2013).
Water Treatment and Environmental Remediation :
- Naphthalenesulfonic acids are studied for their degradation using ozone in water treatment, highlighting the compound's relevance in environmental remediation and pollution control (Rivera-Utrilla et al., 2002).
Safety And Hazards
There is no specific safety and hazard information available for “3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid”. It is recommended to handle all chemical compounds with appropriate safety measures.
Future Directions
There is no specific information available on the future directions of “3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid”. However, naphthalene derivatives have been reported to have a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal3. These properties make them of great interest as potent lead compounds for medicinal chemistry researches3.
properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)17-12-15-8-4-5-9-16(15)13-18(17)20-25(23,24)11-10-14-6-2-1-3-7-14/h1-13,20H,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFAGWBGFLPFCQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethenesulfonamido)naphthalene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2611565.png)
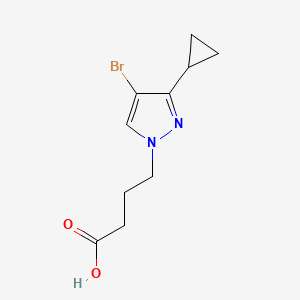
![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)
![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611572.png)
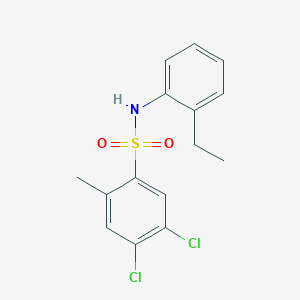
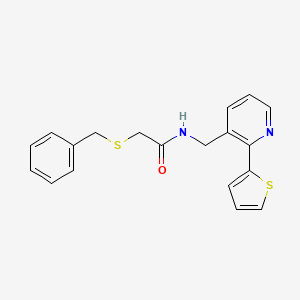
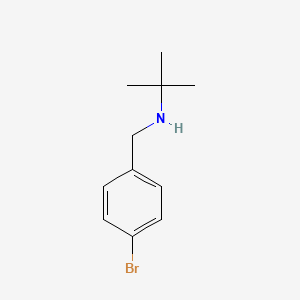
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)
![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)
